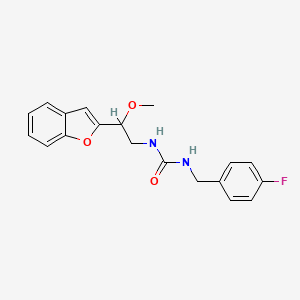

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAGOIGHDKKUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of benzofuran derivatives. One common approach is the reaction of benzofuran with methoxyethylamine under controlled conditions to form the intermediate methoxyethylbenzofuran. This intermediate is then reacted with 4-fluorobenzyl isocyanate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be facilitated by nucleophiles such as alkyl halides or amines, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of new chemical entities with diverse functionalities.

Biology: It has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound's potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.

Industry: Its unique chemical structure makes it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares the target compound with analogous urea derivatives reported in the literature:

Key Observations:

Structural Complexity : The target compound’s benzofuran and methoxyethyl groups increase its molecular weight (~362.37 g/mol) compared to simpler derivatives like 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (258.29 g/mol) . This complexity may enhance target selectivity but could reduce solubility.

Substituent Effects: Benzofuran vs. Azetidinone: Compound 4e replaces benzofuran with an azetidinone ring, retaining antiproliferative activity. This suggests that rigid heterocyclic cores are critical for bioactivity. Fluorinated Groups: All compounds include fluorinated aromatic groups, which improve metabolic stability and binding through hydrophobic interactions.

This contrast highlights how linker flexibility and polarity influence pharmacokinetics.

Biological Activity : While direct data for the target compound is lacking, compound 4e demonstrates antiproliferative effects, implying that urea derivatives with fluorinated aromatic systems warrant further investigation.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows established urea coupling methods, as seen in analogues (e.g., reaction of isocyanates with amines) .

- Structure-Activity Relationships (SAR) :

- The benzofuran moiety may enhance interactions with aromatic residues in enzyme active sites.

- The 4-fluorobenzyl group’s electron-withdrawing nature could stabilize charge-transfer complexes.

- Pharmacokinetic Predictions : The methoxyethyl group may improve water solubility compared to purely hydrophobic substituents (e.g., BP 3125’s isobutoxybenzyl group) .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-fluorobenzyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety that is known for its diverse biological activities. The presence of a fluorobenzyl group enhances its pharmacological profile, potentially increasing binding affinity to biological targets.

This compound acts primarily as an inhibitor of histone demethylases, which are enzymes involved in the regulation of gene expression through epigenetic modifications. By inhibiting these enzymes, the compound may alter chromatin structure and gene transcription, leading to effects on cell proliferation and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Histone Demethylase Inhibition | Modulates gene expression by preventing demethylation of histones. |

| Anticancer Effects | Induces apoptosis in various cancer cell lines including prostate and breast cancer. |

| Anti-inflammatory Properties | May reduce inflammation through modulation of immune responses. |

Pharmacological Effects

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance, it has shown efficacy against prostate cancer cells by inducing cell cycle arrest and apoptosis .

Case Study: Prostate Cancer

A study explored the effects of this compound on prostate cancer cells. The results indicated a dose-dependent inhibition of cell viability and an increase in apoptotic markers. This suggests that the compound could be a promising candidate for further development in prostate cancer therapies .

Toxicity and Side Effects

While the compound shows promise as an anticancer agent, its toxicity profile needs thorough investigation. Early studies suggest that it may have a favorable safety margin; however, detailed toxicological assessments are required to establish its safety for clinical use .

Future Directions

Further research is warranted to explore:

- In vivo efficacy : Animal models should be utilized to evaluate the pharmacokinetics and therapeutic potential.

- Combination therapies : Investigating synergistic effects with existing chemotherapeutics could enhance treatment outcomes.

- Mechanistic studies : Understanding the precise molecular pathways affected by this compound will aid in optimizing its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.